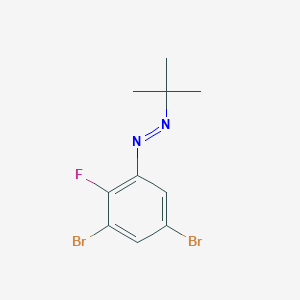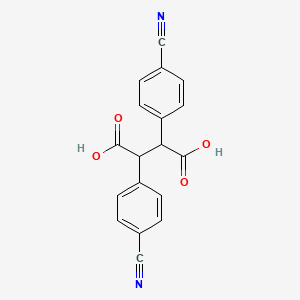
1,4-Bis(9,9-dioctyl-9H-fluoren-2-yl)anthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis(9,9-dioctyl-9H-fluoren-2-yl)anthracene-9,10-dione is an organic compound that belongs to the class of anthraquinones. This compound is characterized by its unique structure, which includes two 9,9-dioctyl-9H-fluoren-2-yl groups attached to an anthracene-9,10-dione core. It is known for its applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(9,9-dioctyl-9H-fluoren-2-yl)anthracene-9,10-dione typically involves the following steps:
Starting Materials: The synthesis begins with 9,9-dioctyl-9H-fluorene and anthracene-9,10-dione.
Coupling Reaction: The 9,9-dioctyl-9H-fluorene is first brominated to form 2,7-dibromo-9,9-dioctyl-9H-fluorene. This intermediate is then coupled with anthracene-9,10-dione using a palladium-catalyzed Suzuki coupling reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
1,4-Bis(9,9-dioctyl-9H-fluoren-2-yl)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the anthraquinone core to anthracene derivatives.
Substitution: The fluorenyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions include various substituted anthraquinones and anthracenes, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1,4-Bis(9,9-dioctyl-9H-fluoren-2-yl)anthracene-9,10-dione has several scientific research applications:
Organic Electronics: It is widely used in the development of OLEDs and OPVs due to its excellent electron-transport properties and high thermal stability.
Photovoltaics: The compound is used in the fabrication of organic solar cells, where it acts as an electron acceptor material.
Fluorescent Dyes: It is employed as a fluorescent dye in various biological and chemical assays.
Material Science: The compound is used in the synthesis of semiconducting polymers for various electronic applications.
Mecanismo De Acción
The mechanism of action of 1,4-Bis(9,9-dioctyl-9H-fluoren-2-yl)anthracene-9,10-dione involves its ability to transport electrons efficiently. The molecular structure allows for effective conjugation and electron delocalization, which enhances its electron-transport properties. In OLEDs, the compound facilitates the movement of electrons from the cathode to the emissive layer, resulting in efficient light emission .
Comparación Con Compuestos Similares
Similar Compounds
2,2’- (9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane): This compound is used as a precursor in the synthesis of polymer semiconductors.
9,9-Dioctyl-9H-fluorene-2,7-diboronic acid bis(pinacol) ester: Another similar compound used in the synthesis of organic semiconductors.
Uniqueness
1,4-Bis(9,9-dioctyl-9H-fluoren-2-yl)anthracene-9,10-dione stands out due to its unique combination of high thermal stability, excellent electron-transport properties, and versatility in various applications, particularly in organic electronics and photovoltaics.
Propiedades
Número CAS |
921598-94-9 |
|---|---|
Fórmula molecular |
C72H88O2 |
Peso molecular |
985.5 g/mol |
Nombre IUPAC |
1,4-bis(9,9-dioctylfluoren-2-yl)anthracene-9,10-dione |
InChI |
InChI=1S/C72H88O2/c1-5-9-13-17-21-31-47-71(48-32-22-18-14-10-6-2)63-39-29-27-35-57(63)59-43-41-53(51-65(59)71)55-45-46-56(68-67(55)69(73)61-37-25-26-38-62(61)70(68)74)54-42-44-60-58-36-28-30-40-64(58)72(66(60)52-54,49-33-23-19-15-11-7-3)50-34-24-20-16-12-8-4/h25-30,35-46,51-52H,5-24,31-34,47-50H2,1-4H3 |
Clave InChI |
VBHBGQKIVVZIMS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=C5C(=C(C=C4)C6=CC7=C(C=C6)C8=CC=CC=C8C7(CCCCCCCC)CCCCCCCC)C(=O)C9=CC=CC=C9C5=O)CCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[5-(Octylcarbamoyl)thiophen-3-YL]oxy}acetic acid](/img/structure/B14193636.png)
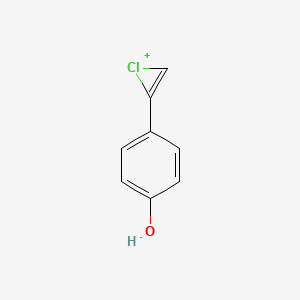
![Acetic acid, [[5-(2-bromophenyl)-1H-1,2,4-triazol-3-yl]thio]-, ethyl ester](/img/structure/B14193646.png)
![S-{[3-(Methanesulfinyl)propyl]carbamothioyl}-L-cysteine](/img/structure/B14193650.png)
![9,10-Bis[(ethylsulfanyl)methyl]anthracene](/img/structure/B14193654.png)
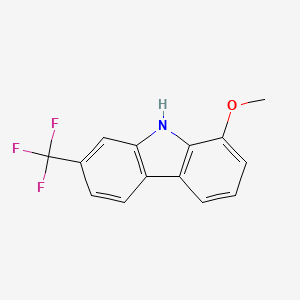
![3-[4-Chloro-2-(phenylsulfanyl)anilino]-1-phenylbut-2-en-1-one](/img/structure/B14193662.png)
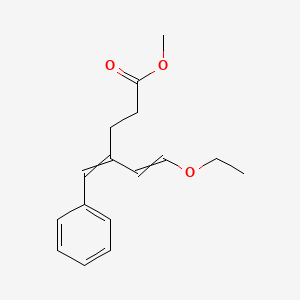
![2-[4-(4-Chlorobutoxy)phenyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B14193679.png)
![2-[2-(2-Methylpropoxy)ethoxy]ethanol;phosphoric acid](/img/structure/B14193694.png)
